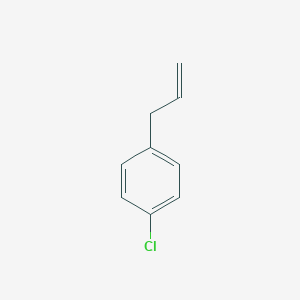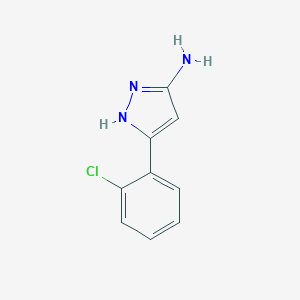
5-(2-chlorophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s sources or applications, if known.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This might include its reactivity with various reagents, its participation in certain types of reactions, and any products it might form.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
1. Antifungal Activity of Pyridazine Derivatives
- Application Summary: Pyridazine derivatives, which can be synthesized from similar compounds like mucochloric acid and benzene, have shown good antifungal activities against G. zeae, F. oxysporum and C. mandshurica .
- Methods of Application: The synthesis of these derivatives involves the preparation of novel pyridazine derivatives under mild conditions .
- Results: Some of the synthesized compounds displayed good antifungal activities in preliminary antifungal activity tests .
2. Pharmacological Properties of Chalcones
- Application Summary: Chalcones and their analogs have been an area of great interest in recent years. They have revealed an array of pharmacological and biological effects .
- Methods of Application: Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results: These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
3. Temperature-Dependent Ordering in Crystal Structures
- Application Summary: The compound 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, a close analogue of clotiazepam (a full agonist at the GABA receptor), has been studied for its temperature-dependent ordering in crystal structures .
- Methods of Application: The compound was crystallized in a monoclinic P21/c space group with specific dimensions . The changes in structure with temperature were studied between 125 and 380 K .
- Results: The unit cell volume increased almost monotonically when the temperature rose, but one of the parameters shortened significantly .
4. Pesticide Application
- Application Summary: The compound 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- is tracked by the EPA and has been used in pesticides .
- Methods of Application: The specific methods of application for this compound as a pesticide are not detailed in the source .
- Results: The compound is tracked by the EPA, indicating its use and potential environmental impact .
5. Temperature-Dependent Ordering in Crystal Structures
- Application Summary: The compound 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, a close analogue of clotiazepam (a full agonist at the GABA receptor), has been studied for its temperature-dependent ordering in crystal structures .
- Methods of Application: The compound was crystallized in a monoclinic P21/c space group with specific dimensions . The changes in structure with temperature were studied between 125 and 380 K .
- Results: The unit cell volume increased almost monotonically when the temperature rose, but one of the parameters shortened significantly .
6. Pesticide Application
- Application Summary: The compound 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- is tracked by the EPA and has been used in pesticides .
- Methods of Application: The specific methods of application for this compound as a pesticide are not detailed in the source .
- Results: The compound is tracked by the EPA, indicating its use and potential environmental impact .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound. This might include potential applications, potential modifications, or unanswered questions about its behavior.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHHJUFHNSRPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine | |
CAS RN |
126520-01-2 |
Source


|
| Record name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

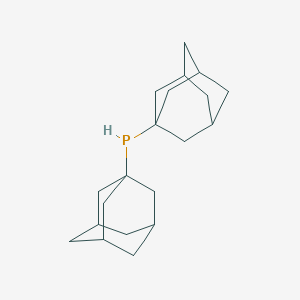
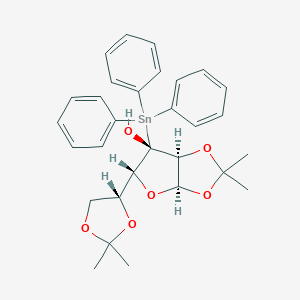
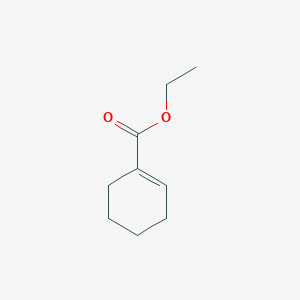

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
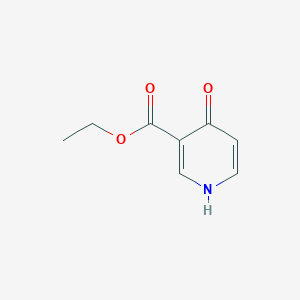
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
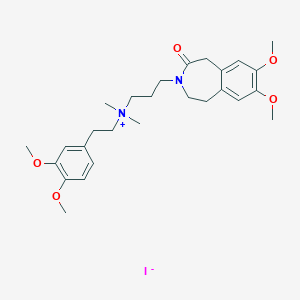
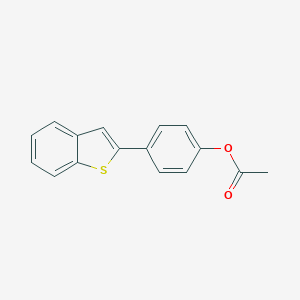
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
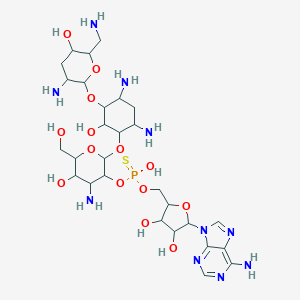
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)
